4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide is a potent inhibitor of colony-stimulating factor-1 receptor (CSF-1R or FMS) []. It acts as an anti-inflammatory agent and has been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis [].
While the provided abstract for JNJ-28312141 [] doesn't detail the specific synthetic steps, it mentions the optimization of a class of arylamide CSF-1R inhibitors to improve their pharmacokinetic and pharmacodynamic properties. This likely involved modifications to the structure of earlier lead compounds, potentially including changes to the cyclohexenyl, piperidinyl, or imidazole rings, or the substituents attached to them.
JNJ-28312141 acts as a potent inhibitor of colony-stimulating factor-1 receptor (CSF-1R) []. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and survival of macrophages and osteoclasts. By inhibiting CSF-1R, JNJ-28312141 is thought to modulate the activity of these cells and exert its anti-inflammatory effects [].
JNJ-28312141 has been investigated for its potential in treating inflammatory diseases []. Specifically, it showed efficacy in preclinical models of rheumatoid arthritis, including the type II collagen-induced arthritis model in mice, as well as rat models of adjuvant and streptococcal cell wall-induced arthritis []. These findings suggest that JNJ-28312141 could be a promising candidate for further development as a treatment for rheumatoid arthritis and potentially other inflammatory conditions.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: